4-hydroxy-6-methoxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide
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Overview
Description
4-hydroxy-6-methoxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide is a quinoline derivative known for its significant pharmaceutical and biological activities. Quinoline derivatives are widely studied due to their diverse applications in medicinal chemistry, including antibacterial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-methoxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate aniline derivatives with ethyl cyanoacetate, followed by various substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. These methods may involve the use of catalysts and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-6-methoxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and alkylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives with enhanced biological activities .
Scientific Research Applications
4-hydroxy-6-methoxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antibacterial, antiviral, and anticancer agent.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 4-hydroxy-6-methoxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with DNA replication, leading to its antibacterial and anticancer effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: Known for their antibacterial properties.
6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives: Studied for their analgesic properties
Uniqueness
4-hydroxy-6-methoxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide is unique due to its specific functional groups, which confer distinct biological activities. Its combination of hydroxyl, methoxy, and sulfamoylphenyl groups enhances its interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C17H15N3O5S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
6-methoxy-4-oxo-N-(4-sulfamoylphenyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H15N3O5S/c1-25-11-4-7-15-13(8-11)16(21)14(9-19-15)17(22)20-10-2-5-12(6-3-10)26(18,23)24/h2-9H,1H3,(H,19,21)(H,20,22)(H2,18,23,24) |
InChI Key |
XAJLRNUAOIBOOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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